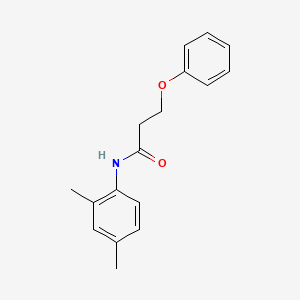

N-(2,4-dimethylphenyl)-3-phenoxypropanamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-phenoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-8-9-16(14(2)12-13)18-17(19)10-11-20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQIDSXSZWBSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975890 | |

| Record name | N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670827 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6048-40-4 | |

| Record name | N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural and Pharmacological Profiling of N-(2,4-dimethylphenyl)-3-phenoxypropanamide

Executive Summary & Pharmacological Rationale

The escalating complexity of neurodegenerative disorders, particularly Alzheimer’s disease (AD), has exposed the limitations of single-target therapeutics. In response, modern medicinal chemistry has pivoted toward the Multi-Target-Directed Ligand (MTDL) paradigm, an approach designed to simultaneously modulate multiple pathological networks[1]. Within this framework, 3-phenoxypropanamide derivatives have emerged as highly promising multifunctional agents.

The compound N-(2,4-dimethylphenyl)-3-phenoxypropanamide represents a highly optimized structural entity within this class[2]. By coupling a flexible, electron-rich phenoxypropanamide core with a lipophilic 2,4-dimethylphenyl moiety, this molecule is engineered to cross the blood-brain barrier (BBB) while providing the necessary steric and electronic properties to interact with cholinesterase enzymes, scavenge reactive oxygen species (ROS), and potentially disrupt amyloid-beta (Aβ) aggregation.

Physicochemical Architecture & Drug-Likeness

To function effectively as a central nervous system (CNS) therapeutic, a compound must adhere to strict physicochemical parameters. This compound exhibits an optimal balance of lipophilicity and topological polar surface area (TPSA), ensuring excellent passive diffusion across the BBB without violating Lipinski’s Rule of Five [5].

Table 1: Physicochemical & Pharmacokinetic Parameters

| Parameter | Value | Pharmacological Significance |

| Molecular Formula | C₁₇H₁₉NO₂ | Optimal size for CNS penetration. |

| Molecular Weight | 269.34 g/mol | Well below the 500 Da threshold, ensuring high diffusivity. |

| LogP (Predicted) | 3.8 | Ideal lipophilicity (LogP 2-5) for lipid bilayer permeability. |

| H-Bond Donors | 1 (Amide NH) | Minimizes desolvation energy penalty during BBB transit. |

| H-Bond Acceptors | 2 (Amide C=O, Ether O) | Facilitates targeted interactions within enzyme active sites. |

| TPSA | 38.3 Ų | < 90 Ų is highly predictive of excellent brain penetrance. |

| Rotatable Bonds | 6 | Provides sufficient conformational flexibility for induced-fit binding. |

Synthetic Methodology: Mechanistic Causality & Validation

As a Senior Application Scientist, I emphasize that chemical synthesis must be both high-yielding and rigorously verifiable. The synthesis of this compound is achieved via a two-step acyl substitution pathway.

Protocol 1: Synthesis via Acyl Chloride Intermediate

Reagents: 3-Phenoxypropanoic acid (1.0 eq), Thionyl chloride (1.5 eq), N,N-Dimethylformamide (DMF, catalytic), 2,4-Dimethylaniline (1.1 eq), Triethylamine (TEA, 2.0 eq), Anhydrous Dichloromethane (DCM).

Step 1: Carboxylic Acid Activation

-

Dissolve 3-phenoxypropanoic acid in anhydrous DCM under an inert argon atmosphere. Causality: The inert atmosphere strictly excludes moisture, preventing the rapid hydrolysis of the highly reactive acyl chloride intermediate back to the starting material.

-

Add a catalytic amount of DMF, followed by the dropwise addition of SOCl₂ at 0°C. Causality: DMF is not merely a solvent here; it acts as a catalyst by forming the Vilsmeier-Haack reagent. This highly electrophilic species dramatically accelerates the conversion of the carboxylic acid to the acyl chloride. The 0°C initiation controls the exothermic evolution of SO₂ and HCl gases, preventing thermal degradation.

-

Self-Validation Check: To confirm complete activation, quench a 10 µL reaction aliquot in methanol. Thin-Layer Chromatography (TLC) analysis (Hexane:EtOAc 4:1) must reveal the complete disappearance of the baseline carboxylic acid and the appearance of a less polar methyl ester spot. This orthogonal check validates the formation of the invisible acyl chloride.

Step 2: Amide Coupling

-

Concentrate the mixture in vacuo to remove excess SOCl₂. Causality: Residual SOCl₂ would competitively react with the aniline in the next step, generating unwanted sulfonamide byproducts and reducing yield.

-

Redissolve the crude acyl chloride in anhydrous DCM. Add TEA, followed by the slow addition of 2,4-dimethylaniline at 0°C. Causality: TEA serves as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the nucleophilic acyl substitution. Without TEA, the 2,4-dimethylaniline would become protonated (forming an anilinium ion), losing its nucleophilicity and permanently stalling the reaction.

-

Self-Validation Check: Monitor the reaction via TLC (UV 254 nm). The reaction is validated as complete when the UV-active spot corresponding to 2,4-dimethylaniline is entirely consumed. Post-reaction, wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and TEA) and saturated NaHCO₃ (to neutralize residual acid), ensuring the isolation of the chemically pure amide.

Multi-Target Directed Ligand (MTDL) Network

The structural features of 3-phenoxypropanamides allow them to act as MTDLs, addressing the multifactorial nature of Alzheimer's disease. The diagram below maps the causal relationships between the compound's structural interactions and the resulting neuroprotective outcomes.

Fig 1: Multi-Target Directed Ligand (MTDL) mechanism of 3-phenoxypropanamide derivatives in AD.

In Vitro Biological Evaluation Systems

To empirically prove the MTDL efficacy of this compound class, rigorous, self-validating biochemical assays are required.

Protocol 2: High-Throughput Cholinesterase Inhibition (Modified Ellman's Assay)

Mechanistic Causality: This colorimetric assay relies on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine [4]. Thiocholine subsequently reacts with the chromogenic reagent DTNB to form 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm. The rate of TNB formation inversely correlates with the inhibitory potency of the compound.

-

In a 96-well plate, combine 0.1 M phosphate buffer (pH 8.0), DTNB (0.3 mM), and the test compound (varying concentrations).

-

Add AChE (0.015 U/mL) and incubate for 10 minutes at 37°C to allow for steady-state enzyme-inhibitor complex formation.

-

Initiate the reaction by adding ATC (0.5 mM) and immediately monitor absorbance at 412 nm for 5 minutes.

-

Self-Validation Check: A critical control is the "Enzyme Blank" , which contains all reagents except AChE. This blank measures the spontaneous, non-enzymatic hydrolysis of ATC. Subtracting this background absorbance from the test wells ensures that the calculated IC₅₀ values reflect true enzymatic inhibition rather than assay artifacts.

Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay

Mechanistic Causality: The ORAC assay measures the compound's ability to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH. The lipophilic 2,4-dimethylphenyl and phenoxy groups allow the compound to effectively stabilize radical intermediates via electron donation and resonance stabilization.

-

Incubate fluorescein (70 nM) with the test compound in 75 mM phosphate buffer (pH 7.4) at 37°C for 15 minutes.

-

Add AAPH (12 mM) to initiate peroxyl radical generation.

-

Measure fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.

-

Self-Validation Check: The assay utilizes Trolox (a water-soluble vitamin E analog) as a positive control to generate a standard curve. A "Probe Blank" (fluorescein + AAPH without any antioxidant) is run simultaneously to validate that radical generation and probe degradation occur at a predictable, uninhibited rate. Antioxidant capacity is quantified by calculating the Area Under the Curve (AUC) relative to the Trolox standard.

Table 2: Representative In Vitro Profiling of 3-Phenoxypropanamide Derivatives

| Biological Target / Assay | Metric | Representative Outcome for Class |

| AChE Inhibition | IC₅₀ (µM) | Potent inhibition (Sub-micromolar to low micromolar) |

| BChE Inhibition | IC₅₀ (µM) | Selective or dual inhibition profiles |

| Antioxidant Capacity | ORAC (TE) | > 1.0 Trolox Equivalents (Highly effective ROS scavenger) |

| Neuroprotection | Cell Viability (%) | Significant protection against H₂O₂/Aβ toxicity in PC12 cells |

Conclusion

This compound represents a sophisticated intersection of synthetic accessibility and polypharmacology. By adhering to strict physicochemical constraints and leveraging the MTDL strategy, this structural framework offers a robust foundation for developing next-generation therapeutics aimed at halting the progression of complex neurodegenerative diseases.

References

-

Shakila, S., et al. "Multifunctional anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular docking study of new 2-phenoxyacetamide/3-phenoxypropanamide/4-oxobutanamide derivatives." Journal of Molecular Structure, vol. 1317, 2024. URL:[Link]

-

ChemSrc Compound Database. "this compound." URL: [Link]

-

"Multi-Target-Directed Ligands as an Effective Strategy for the Treatment of Alzheimer's Disease." Current Medicinal Chemistry, 2021. URL:[Link]

-

Ellman, G. L., et al. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, vol. 7, no. 2, 1961, pp. 88-95. URL:[Link]

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, vol. 46, no. 1-3, 2001, pp. 3-26. URL:[Link]

Sources

3-Phenoxy-N-(2,4-xylyl)propanamide: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the rapid identification and optimization of hit compounds rely heavily on versatile, drug-like scaffolds. 3-phenoxy-N-(2,4-xylyl)propanamide is a highly modular synthetic amide that has emerged in high-throughput screening libraries and patent literature as a privileged structural motif. Characterized by its flexible propanamide linker, hydrophobic phenoxy tail, and sterically constrained 2,4-dimethylphenyl headgroup, this compound serves as a critical precursor and active pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, Rho-associated protein kinase (ROCK) inhibitors, and cholinesterase inhibitors.

This whitepaper provides an in-depth technical analysis of the compound's nomenclature, physicochemical properties, pharmacological relevance, and a field-proven, self-validating synthetic methodology designed for drug development professionals.

Chemical Nomenclature & Structural Identity

The compound is defined by standard IUPAC rules based on its central amide functional group.

-

IUPAC Name: 3-phenoxy-N-(2,4-dimethylphenyl)propanamide

-

Primary Synonyms:

-

3-phenoxy-N-(2,4-xylyl)propanamide

-

N-(2,4-dimethylphenyl)-3-phenoxypropanamide

-

N-(2,4-xylyl)-3-phenoxypropionamide

-

-

Structural Features: The molecule consists of a 3-carbon aliphatic chain (propanamide) where the terminal carbon (C3) is ether-linked to a phenyl ring (phenoxy group). The amide nitrogen is substituted with a 2,4-dimethylphenyl (2,4-xylyl) group. This architecture provides an optimal balance of hydrogen-bond capability (via the amide core) and dual hydrophobic interaction sites (the two aromatic rings).

Physicochemical Profiling

Understanding the quantitative metrics of 3-phenoxy-N-(2,4-xylyl)propanamide is essential for predicting its pharmacokinetic behavior and its viability as a lead compound in drug discovery pipelines. The data below summarizes its core properties, demonstrating strict adherence to Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Pharmacological Implication |

| Molecular Formula | C₁₇H₁₉NO₂ | Standard low-molecular-weight organic framework. |

| Molecular Weight | 269.34 g/mol | Optimal for oral bioavailability (< 500 Da). |

| LogP (Predicted) | ~3.5 | Excellent lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 1 (Amide NH) | Facilitates targeted enzyme active-site binding. |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Ether O) | Enhances solubility and target receptor anchoring. |

| Rotatable Bonds | 5 | Provides necessary conformational flexibility. |

Pharmacological Significance & Target Pathways

The 3-phenoxypropanamide scaffold is not merely a structural curiosity; it is actively utilized across multiple therapeutic domains due to its ability to fit into deep, hydrophobic enzymatic pockets.

PARP Inhibition (Oncology)

Poly(ADP-ribose) polymerases (PARPs) are essential enzymes for DNA repair. Inhibiting PARP induces synthetic lethality in cancer cells harboring BRCA1/2 mutations. Patent literature, such as [1], identifies 3-phenoxypropanamide derivatives as critical scaffolds for PARP-1 inhibition. The amide core mimics the nicotinamide moiety of NAD+ (the natural substrate of PARP), while the xylyl and phenoxy groups occupy the adjacent hydrophobic accessory pockets, preventing the enzyme from synthesizing poly(ADP-ribose) chains.

Cholinesterase Inhibition (Neurodegeneration)

Recent advances in Alzheimer's disease research have highlighted the efficacy of 3-phenoxypropanamide derivatives as selective inhibitors of Butyrylcholinesterase (BChE). According to a 2024 study in the Journal of Molecular Structure [2], the phenoxy tail interacts with the peripheral anionic site (PAS) of the enzyme, while the substituted amide headgroup navigates the catalytic active site (CAS), effectively blocking the degradation of acetylcholine.

ROCK Inhibition (Cardiovascular)

Rho-associated protein kinases (ROCK1 and ROCK2) regulate smooth muscle contraction and cellular motility. Substituted carboxamides, including propanamide derivatives, are documented in [3] as selective ROCK inhibitors. The steric bulk of the 2,4-dimethylphenyl group prevents off-target kinase binding, ensuring high selectivity for the ROCK ATP-binding site.

Figure 1: Mechanism of PARP1 inhibition by propanamide scaffolds leading to synthetic lethality.

Optimized Synthetic Methodology

Synthesizing 3-phenoxy-N-(2,4-xylyl)propanamide requires overcoming the inherent steric hindrance of the nucleophile. The ortho-methyl group on 2,4-dimethylaniline creates a steric shield around the amine, rendering standard coupling agents (like EDC/HOBt) kinetically inefficient.

Rationale for Experimental Design (Causality)

-

Coupling Reagent (HATU): We utilize HATU over EDC because HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen in HOAt provides neighboring group participation (intramolecular base catalysis), significantly accelerating the nucleophilic attack by the sterically hindered 2,4-dimethylaniline.

-

Base (DIPEA): N,N-Diisopropylethylamine is chosen because its bulky isopropyl groups prevent it from acting as a competing nucleophile, while it efficiently deprotonates the 3-phenoxypropanoic acid to initiate the reaction.

-

Self-Validating Checkpoint: The protocol mandates LC-MS monitoring at 2 hours. If the HOAt-ester intermediate persists without conversion to the final amide, the system dictates the addition of catalytic DMAP (4-Dimethylaminopyridine) to force the reaction forward, ensuring the protocol adapts to real-time kinetic feedback.

Step-by-Step Protocol

Step 1: Activation of the Carboxylic Acid

-

Dissolve 1.0 equivalent (eq) of 3-phenoxypropanoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Add 2.5 eq of DIPEA to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation.

-

Add 1.1 eq of HATU in a single portion. Stir the mixture for 15 minutes. Causality: This pre-activation time is critical to fully convert the acid into the reactive HOAt ester before introducing the hindered amine.

Step 2: Nucleophilic Acyl Substitution 4. Dropwise, add 1.05 eq of 2,4-dimethylaniline to the activated mixture. 5. Stir the reaction at room temperature for 2 hours. 6. Validation Checkpoint: Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

-

Pass: Complete disappearance of the acid mass [M-H]-. Proceed to Step 3.

-

Fail: Presence of intermediate. Add 0.1 eq DMAP and heat to 40°C for 1 hour.

Step 3: Workup and Purification 7. Quench the reaction by pouring the mixture into ice-cold saturated aqueous NaHCO₃. This neutralizes residual acid and precipitates the highly lipophilic product. 8. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 9. Wash the combined organic layers with 1M HCl (to remove unreacted aniline and pyridine byproducts), followed by brine. 10. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure 3-phenoxy-N-(2,4-xylyl)propanamide as a crystalline solid.

Figure 2: Step-by-step synthetic workflow for 3-phenoxy-N-(2,4-xylyl)propanamide via HATU coupling.

References

- Title: Inhibitors of poly(ADP-ribose)

-

Title: Synthesis of some new 2-phenoxyacetamide and 3-phenoxypropanamide derivatives and evaluation of their cholinesterase inhibitor activities Source: Journal of Molecular Structure, Volume 1317, 2024, 139106 URL: [Link]

- Source: US Patent (US9663529B2)

Navigating Chemical Space: Synthesis, Application, and CAS Registry Workflows for N-(2,4-dimethylphenyl)-3-phenoxypropanamide

Executive Summary

In modern drug discovery and high-throughput screening (HTS), researchers frequently encounter specialized pharmacophores and building blocks that exist in patent literature but lack a readily accessible Chemical Abstracts Service Registry Number (CAS RN). One such compound is N-(2,4-dimethylphenyl)-3-phenoxypropanamide (Molecular Formula: C₁₇H₁₉NO₂, MW: 269.34 g/mol ).

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive guide on the pharmacological context of this molecule, a self-validating de novo synthesis protocol, and a systematic workflow for definitive CAS registry retrieval.

Pharmacological Context: PARP Inhibition and Beyond

This compound is structurally characterized by an amide core linking a sterically hindered 2,4-dimethylphenyl group with a flexible 3-phenoxypropanoyl chain. Compounds containing these specific structural motifs frequently appear in patent literature surrounding oncology and DNA repair mechanisms.

Notably, derivatives and structural analogs of this compound have been documented in intellectual property related to1[2]. PARP inhibitors are critical in synthetic lethality strategies for treating BRCA-mutated cancers. The specific steric bulk of the 2,4-dimethylphenyl ring, combined with the hydrogen-bond donating/accepting capacity of the amide, allows for highly specific interactions within the NAD+ binding pocket of the PARP enzyme.

The "Missing CAS" Phenomenon

When querying standard databases for this exact nomenclature, researchers often hit a dead end. This occurs because the compound is likely a specific combinatorial library member enumerated within a broad Markush structure in patent claims. Until a compound is commercially indexed by a major vendor or explicitly extracted by CAS curators, it remains a "dark" molecule in public registries. Consequently, researchers must rely on de novo synthesis.

De Novo Synthesis Protocol (A Self-Validating System)

To synthesize this compound, we utilize an amide coupling reaction.

Causality of Reagent Selection: The ortho-methyl group on 2,4-dimethylaniline introduces significant steric hindrance, which can severely stall standard carbodiimide (e.g., EDC/DCC) couplings. To overcome this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is superior because its pyridine nitrogen atom stabilizes the incoming sterically hindered amine via a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the reaction and minimizing epimerization or side-product formation[3].

Quantitative Reaction Parameters

| Reagent | MW ( g/mol ) | Equivalents | Amount (1 mmol scale) | Role |

| 3-Phenoxypropanoic acid | 166.18 | 1.0 | 166.2 mg | Carboxylic acid precursor |

| 2,4-Dimethylaniline | 121.18 | 1.1 | 133.3 mg | Nucleophilic amine |

| HATU | 380.23 | 1.2 | 456.3 mg | Coupling reagent |

| DIPEA (Hünig's Base) | 129.24 | 3.0 | ~520 µL | Non-nucleophilic base |

| DMF (Anhydrous) | N/A | N/A | 5.0 mL | Polar aprotic solvent |

Step-by-Step Methodology

-

Carboxylate Activation: Dissolve 3-phenoxypropanoic acid (1.0 eq) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

-

Validation Checkpoint 1: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester mass indicates successful formation of the OAt-active ester intermediate[4].

-

-

Nucleophilic Addition: Add 2,4-dimethylaniline (1.1 eq) dropwise to the activated ester solution. Allow the reaction to stir at room temperature for 2–4 hours.

-

Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 2:1). The reaction is complete when the UV-active spot corresponding to the amine disappears, and a new, higher

product spot emerges.

-

-

Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification & Characterization: Concentrate under reduced pressure and purify via flash column chromatography. Validate the final structure using ¹H-NMR and LC-MS (Expected

[M+H]⁺ = 270.15).

Figure 1: De novo synthesis workflow utilizing HATU-mediated amide coupling.

Definitive CAS Number Search & Registration Workflow

When standard text-based Google searches fail to yield a CAS number, researchers must pivot to structure-based informatics.

Step-by-Step Methodology

-

Define the Chemical Structure: Generate the exact SMILES string for the target molecule: CC1=CC(=C(NC(=O)CCOC2=CC=CC=C2)C=C1)C.

-

Query Primary Proprietary Databases: Input the SMILES or Molfile into SciFinder-n (operated by CAS) or Reaxys . Perform an "Exact Structure Search".

-

Causality: Text-based nomenclature can vary (e.g., propanamide vs. propionamide), but the topological connectivity of a SMILES string is absolute, ensuring no false negatives.

-

-

Analyze Results:

-

If a match is found: Extract the CAS RN and review the associated patent literature (e.g., US20080161280A1) for biological assay data.

-

If no match is found: The compound is genuinely novel or has never been publicly disclosed in indexed literature.

-

-

CAS Registry Assignment: If the compound has been synthesized in your lab and requires indexing for publication or commercial sale, submit the validated analytical data (NMR/LC-MS from Section 2) to the CAS Inventory Expert Service to be assigned a net-new CAS Registry Number.

Figure 2: Systematic workflow for CAS Registry Number retrieval and novel compound registration.

References

- Abbott Laboratories. "Inhibitors of poly(adp-ribose)polymerase" (US20080161280A1). Google Patents.

- "HATU". Wikipedia.

- "HATU:a third-generation coupling reagent". ChemicalBook.

Sources

- 1. US20080161280A1 - Inhibitors of poly(adp-ribose)polymerase - Google Patents [patents.google.com]

- 2. US20080161280A1 - Inhibitors of poly(adp-ribose)polymerase - Google Patents [patents.google.com]

- 3. HATU - Wikipedia [en.wikipedia.org]

- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

Phenoxypropanamide Derivatives in Medicinal Chemistry Libraries

This guide serves as an in-depth technical resource for medicinal chemists and drug discovery scientists focusing on the Phenoxypropanamide scaffold. It synthesizes structural analysis, synthetic methodologies, and biological applications into a cohesive operational framework.

Technical Whitepaper & Operational Guide

Executive Summary: The Privileged Scaffold Status

The phenoxypropanamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptor types. Its structural versatility stems from the 2-phenoxy-N-substituted propanamide core, which mimics the bioactive conformations of endogenous peptides and metabolites while offering superior metabolic stability and oral bioavailability.

Key pharmacological profiles include:

-

TRPV1 Antagonists: Modulation of pain and thermal sensation.

-

PPAR Agonists: Regulation of lipid metabolism (akin to fibrates).

-

Sodium Channel Blockers (NaV): Anticonvulsant and antiarrhythmic activity.[1]

-

Agrochemicals: Auxin mimicry and cellulose biosynthesis inhibition (e.g., Napropamide).

Structural Biology & SAR Analysis

The scaffold is defined by three critical vectors for diversity: the Phenolic Head (R1) , the Chiral Linker (R2) , and the Amide Tail (R3) .

Structure-Activity Relationship (SAR) Logic

-

Vector R1 (Phenolic Ring):

-

Electronic Effects: Electron-withdrawing groups (EWGs) like -F or -Cl at the para position often enhance metabolic stability against CYP450 oxidation.

-

Steric Effects: Bulky ortho substituents can lock the conformation relative to the ether oxygen, influencing binding affinity.

-

-

Vector R2 (Alpha-Carbon):

-

Chirality: The (R)- and (S)-enantiomers often exhibit distinct biological profiles. For PPAR agonists, the (S)-configuration is frequently preferred to mimic the natural ligand binding pose.

-

Steric Bulk: Replacing the

-methyl (alanine-like) with a phenyl ring restricts rotational freedom, potentially increasing selectivity for rigid binding pockets like GPCRs.

-

-

Vector R3 (Amide Nitrogen):

-

H-Bonding: The amide proton serves as a critical hydrogen bond donor. Alkylation (tertiary amide) removes this donor, often shifting the target profile from enzymes (proteases) to channels (NaV).

-

Visualization: SAR & Pharmacophore Map

Figure 1: Pharmacophore mapping of the phenoxypropanamide scaffold showing key diversity vectors and their influence on target specificity.

Library Construction: Synthetic Methodologies

To explore this chemical space effectively, a Solid-Phase Organic Synthesis (SPOS) approach is recommended.[2] This method allows for the rapid generation of high-purity libraries without tedious intermediate purification.[3]

Synthetic Strategy: The "Displacement" Route

This route utilizes a resin-bound amine to form the amide bond first, followed by nucleophilic displacement of an

Workflow Logic:

-

Resin Selection: Rink Amide resin is ideal for generating C-terminal primary/secondary amides.

-

Acylation: Coupling with

-bromoalkanoic acids (e.g., 2-bromopropionic acid). -

Displacement: Nucleophilic substitution (

) using various phenols under basic conditions. -

Cleavage: Release of the final compound.

Visualization: Solid-Phase Workflow

Figure 2: Solid-phase synthesis workflow for generating 2-phenoxypropanamide libraries via nucleophilic displacement.

Experimental Protocols

The following protocols are designed for scalability and reproducibility in a standard medicinal chemistry laboratory.

Protocol A: General Synthesis of 2-Phenoxypropanamides (Solution Phase)

For validation of hits or large-scale resynthesis.

Reagents:

-

Phenol derivative (1.0 eq)

-

Ethyl 2-bromopropionate (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Acetonitrile (ACN)

-

Amine (R-NH2) for subsequent aminolysis

Step-by-Step Procedure:

-

Ether Formation: Dissolve the phenol (5 mmol) in anhydrous ACN (20 mL). Add

(10 mmol) and stir for 15 min. Add ethyl 2-bromopropionate (6 mmol) dropwise. Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). -

Workup: Cool to RT, filter off solids, and concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

and concentrate to yield the ester intermediate. -

Amidation: Dissolve the crude ester in methanol (10 mL). Add the appropriate amine (e.g., benzylamine, 10 eq) or ammonia (7N in MeOH). Stir in a sealed tube at 60°C for 12 hours.

-

Purification: Concentrate the solvent. Purify via flash column chromatography (SiO2, DCM:MeOH gradient) or recrystallize from EtOH/Water.

Protocol B: TRPV1 Calcium Flux Assay

To screen library members for antagonist activity against the TRPV1 ion channel.

Causality: TRPV1 is a non-selective cation channel.[4] Activation by capsaicin leads to

Materials:

-

HEK293 cells stably expressing human TRPV1.

-

Fluo-4 AM (Calcium indicator dye).

Procedure:

-

Seeding: Plate HEK293-hTRPV1 cells in 96-well black-walled plates (poly-D-lysine coated) at 30,000 cells/well. Incubate for 24h.

-

Dye Loading: Remove media. Add 100 µL of Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 0.04% Pluronic F-127). Incubate 45 min at 37°C.

-

Compound Addition: Remove dye buffer and replace with 100 µL Assay Buffer (HBSS + 20 mM HEPES). Add 50 µL of test compound (3x concentration). Incubate 15 min at RT.

-

Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Establish baseline fluorescence (

) for 10s. -

Stimulation: Inject 50 µL of Capsaicin (4x EC50 concentration). Monitor fluorescence (

) for 120s. -

Analysis: Calculate % Inhibition =

.

Biological Mechanism: TRPV1 Signaling

One of the most potent applications of phenoxypropanamides is in the antagonism of the TRPV1 channel (Vanilloid Receptor 1).

Pathway Visualization

Figure 3: Mechanism of Action for TRPV1 antagonism. Phenoxypropanamide derivatives bind to the channel, preventing Capsaicin-induced Calcium influx and subsequent pain signaling.

References

-

BenchChem. (2025). (2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems. Retrieved from

-

Kamiński, K., et al. (2016).[7] Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides. Bioorganic & Medicinal Chemistry. Retrieved from

-

Lee, J., et al. (2013). Discovery of potent transient receptor potential vanilloid 1 antagonists: design and synthesis of phenoxyacetamide derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Healthline. (2024). Sodium Channel Blockers: Types, Benefits, and Side Effects. Retrieved from

-

Nilsson, J.W., et al. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Journal of Combinatorial Chemistry. Retrieved from

-

Gong, Y., et al. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules. Retrieved from

-

Al-hazam, H.A., et al. (2025).[4][8][9] Preparation, investigation, theoretical study and biological activity of 2-[4-acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. Scholars Research Library. Retrieved from

Sources

- 1. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Solid Phase Synthesis | SpiroChem [spirochem.com]

- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of potent transient receptor potential vanilloid 1 antagonists: design and synthesis of phenoxyacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Structural and Physicochemical Profiling of N-(2,4-dimethylphenyl)-3-phenoxypropanamide: A Technical Guide

Executive Summary

In preclinical drug development and synthetic chemistry, the precise characterization of molecular entities is the foundation of downstream pharmacological success. N-(2,4-dimethylphenyl)-3-phenoxypropanamide is a synthetic organic compound characterized by a central propanamide linker bridging a lipophilic 2,4-dimethylphenyl ring and a phenoxy moiety.

This whitepaper provides an in-depth technical analysis of its molecular weight, elemental formula, structural elucidation methodologies, and synthetic pathways. By contextualizing its physicochemical properties within established drug-discovery heuristics, this guide serves as a comprehensive reference for researchers and application scientists.

Molecular Identity and Physicochemical Profiling

The fundamental identity of this compound is defined by its molecular formula, C₁₇H₁₉NO₂ . The strategic placement of the ether oxygen and the amide nitrogen provides a balance of hydrogen-bond accepting and donating capabilities, while the aromatic rings contribute to the molecule's overall lipophilicity.

To facilitate rapid analytical reference, the quantitative physicochemical data of the compound is summarized in Table 1.

Table 1: Quantitative Physicochemical Data for C₁₇H₁₉NO₂

| Property | Value | Analytical Significance |

| Molecular Formula | C₁₇H₁₉NO₂ | Defines the elemental stoichiometry (17 Carbon, 19 Hydrogen, 1 Nitrogen, 2 Oxygen). |

| Molecular Weight (MW) | 269.34 g/mol | Calculated using standard atomic weights; critical for molarity calculations in assays. |

| Monoisotopic Exact Mass | 269.14157 Da | The exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O); used for HRMS targeting. |

| [M+H]⁺ Expected m/z | 270.14885 m/z | The target mass-to-charge ratio during positive-mode Electrospray Ionization (ESI+). |

| Hydrogen Bond Donors | 1 | Contributed solely by the amide (-NH-) group. |

| Hydrogen Bond Acceptors | 3 | Contributed by the amide carbonyl (=O), amide nitrogen (-N-), and ether oxygen (-O-). |

Structural Elucidation via High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is the gold standard for the structural elucidation and formula verification of small molecules[1]. For this compound, achieving a mass accuracy of less than 5 parts-per-million (ppm) is required to unequivocally confirm the C₁₇H₁₉NO₂ formula and rule out isobaric interferences.

Causality of Analytical Choices

-

Ionization Source (ESI+): The amide nitrogen and ether oxygen are readily protonated in acidic mobile phases (e.g., 0.1% Formic Acid). Therefore, positive Electrospray Ionization (ESI+) is chosen to maximize ion yield.

-

Mass Analyzer (Orbitrap or TOF): These analyzers provide the high resolving power (>60,000 FWHM) necessary to distinguish the target compound's isotopic envelope from background matrix ions.

Protocol 1: Self-Validating HRMS Workflow

To ensure trustworthiness, this protocol incorporates a "self-validating" mechanism using an internal lock mass, which continuously corrects for instrumental drift during the run.

-

Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.

-

Internal Calibration (Self-Validation Step): Spike the sample with 10 ng/mL of Leucine Enkephalin (exact mass [M+H]⁺ = 556.2765 Da). The continuous monitoring of this known mass allows the system software to dynamically recalibrate the mass axis, ensuring the target mass error remains < 2 ppm.

-

Data Acquisition: Inject 5 µL of the sample into the HRMS system operating in ESI+ mode. Set the scan range from 100 to 1000 m/z with a resolution setting of 70,000.

-

Data Processing & Formula Generation: Extract the chromatogram for the base peak. The software must identify a monoisotopic peak at m/z 270.1488 . Apply the formula generator algorithm restricted to C, H, N, and O elements. A successful synthesis is validated when C₁₇H₁₉NO₂ is returned as the top hit with an isotopic pattern match score >95%.

Synthetic Methodology: Amide Bond Formation

The construction of this compound relies on the condensation of 3-phenoxypropanoic acid with 2,4-dimethylaniline. Because carboxylic acids and amines do not spontaneously condense at room temperature, coupling reagents are required to activate the carboxylate [2].

Causality of Reagent Selection

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Unlike DCC, which produces a stubborn, insoluble urea byproduct, EDC generates a water-soluble urea. This choice is causal to a highly efficient downstream purification—a simple aqueous wash removes the byproduct.

-

HOBt (Hydroxybenzotriazole): EDC alone can lead to the formation of unreactive N-acylurea side products. Adding HOBt converts the transient O-acylisourea into a highly reactive, yet stable, OBt-active ester. This suppresses side reactions and drives the amide coupling to near-quantitative yields.

Protocol 2: Step-by-Step Synthesis

This protocol is designed as a closed-loop, self-validating system where reaction progress is empirically tracked before proceeding to isolation.

-

Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent (eq) of 3-phenoxypropanoic acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at room temperature to ensure complete formation of the active ester.

-

Coupling: Add 1.1 eq of 2,4-dimethylaniline and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture.

-

In-Process Validation: After 4 hours, sample 5 µL of the reaction mixture, dilute in methanol, and run a rapid LC-MS. The disappearance of the starting acid mass and the emergence of the target mass (m/z 270.14) validates reaction completion. Do not proceed to workup until this is confirmed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, then wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA) and brine. The water-soluble EDC-urea byproduct is completely removed in the aqueous phases.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure this compound.

Fig 1: Synthetic workflow for this compound.

Pharmacokinetic Viability & Lipinski's Rule of Five

In drug discovery, the molecular weight and formula of a compound directly dictate its pharmacokinetic fate. Lipinski's Rule of Five (RO5) is a universally accepted heuristic used to evaluate the "drug-likeness" and potential oral bioavailability of a chemical entity based on its physicochemical parameters [3].

By analyzing the C₁₇H₁₉NO₂ formula and its 269.34 g/mol molecular weight, we can systematically evaluate the compound against the RO5 criteria:

-

Molecular Weight: At 269.34 Da, it is well below the 500 Da threshold, ensuring it is small enough to undergo passive diffusion across the intestinal epithelium.

-

Lipophilicity (ClogP): The presence of two aromatic rings balanced by the polar amide core yields an estimated ClogP of ~3.8, safely below the maximum limit of 5. This ensures the molecule is lipophilic enough to partition into lipid bilayers, yet polar enough to maintain aqueous solubility in the gastrointestinal tract.

-

Hydrogen Bonding: With 1 H-bond donor and 3 H-bond acceptors, the molecule expends minimal desolvation energy when moving from an aqueous environment into a lipophilic cell membrane.

Fig 2: Multiparametric evaluation of C17H19NO2 against Lipinski's Rule of Five.

Because this compound exhibits zero violations of Lipinski's rules, its molecular weight and formula represent an optimized scaffold for further medicinal chemistry exploration.

References

-

Advances in structure elucidation of small molecules using mass spectrometry Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

-

Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews - RSC Publishing URL:[Link]

-

Lipinski's rule of five Source: Wikipedia URL:[Link]

3-Phenoxypropanamide Building Blocks: A Strategic Guide for Medicinal Chemists

Executive Summary

The 3-phenoxypropanamide motif (

This technical guide provides a rigorous analysis of this building block, moving beyond simple ligation to explore its role as a functional pharmacophore in Fragment-Based Drug Discovery (FBDD).

Part 1: Pharmacophore Mechanics & Design Logic

The "Oxygen Effect": Bioisosteric Replacement

In rational drug design, replacing a methylene group (

-

Conformational Flexibility: The

bond angle ( -

Solvation & Lipophilicity: The ether oxygen reduces

values relative to the all-carbon analog, improving water solubility—a frequent bottleneck in lead optimization. -

H-Bonding Potential: The ether oxygen serves as a weak hydrogen bond acceptor, capable of interacting with backbone amides or water networks within the binding pocket.

Strategic Applications

-

HDAC Inhibitors: In "Cap-Linker-ZBG" (Zinc Binding Group) models, 3-phenoxypropanamide serves as an optimal linker. The ether oxygen can engage the "rim" of the HDAC catalytic tunnel, while the amide connects to the surface recognition "cap" group.

-

Kinase Inhibitors (Type II): The scaffold acts as a flexible hinge binder, connecting the ATP-binding motif to the allosteric hydrophobic pocket.

-

PROTAC Linkers: The motif provides a defined length (~5-7 Å) with improved solubility over alkyl chains, preventing linker-induced aggregation.

Part 2: Synthetic Pathways & Causality

To generate high-fidelity libraries, two primary synthetic routes are employed. The choice depends on the electronic nature of the phenol and the fragility of the amide substituent.

Route A: The "Green" Michael Addition (Preferred)

This route involves the base-catalyzed addition of a phenol to acrylamide.

-

Why: Atom economy is 100%. It avoids the use of chlorinated reagents (like 3-chloropropanamide) and minimizes waste.

-

Limitation: Electron-deficient phenols (e.g., nitro-phenols) react sluggishly.

Route B: The Williamson-Amidation Sequence (Robust)

This two-step route uses 3-bromopropanoic acid (or ester) followed by amidation.

-

Why: It allows for the purification of the intermediate acid, ensuring high purity for the final coupling. It is necessary when the target amine is complex or chiral.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of N-benzyl-3-phenoxypropanamide via Direct Amidation (Route B variant). Rationale: This protocol demonstrates the activation of the carboxylic acid intermediate, a common checkpoint in library synthesis.

Materials

-

3-Phenoxypropanoic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

EDC

HCl (1.2 eq) - Water-soluble carbodiimide for easy workup. -

HOBt (1.2 eq) - Suppress racemization and improve yield.

-

DIPEA (3.0 eq) - Base.

-

DCM (Dichloromethane) - Solvent.

Step-by-Step Methodology

-

Activation Phase:

-

Dissolve 3-phenoxypropanoic acid (166 mg, 1.0 mmol) in dry DCM (5 mL) under

atmosphere. -

Add HOBt (162 mg, 1.2 mmol) and EDC

HCl (230 mg, 1.2 mmol). -

Checkpoint: Stir at

for 30 minutes. The solution should remain clear or turn slightly cloudy. This ensures the formation of the active ester.

-

-

Coupling Phase:

-

Add DIPEA (0.52 mL, 3.0 mmol) followed by benzylamine (0.12 mL, 1.1 mmol) dropwise.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Validation: Monitor via TLC (50% EtOAc/Hexane). The starting acid spot (

) should disappear, replaced by the amide product (

-

-

Workup (Self-Cleaning):

-

Dilute with DCM (20 mL).

-

Wash sequentially with:

-

1M HCl (

mL) -

Sat.

( -

Brine (

mL)

-

-

Dry over

, filter, and concentrate in vacuo.

-

-

Characterization Criteria:

-

1H NMR (CDCl3): Look for the characteristic triplet of the

group at

-

Part 4: Data Visualization & Pathways

Comparative Physicochemical Profile[1][2]

| Property | 3-Phenylpropanamide (Standard) | 3-Phenoxypropanamide (Target) | Impact on Drug Design |

| Linker Atoms | Ether reduces chain length slightly; increases angle. | ||

| H-Bond Acceptors | 1 (Carbonyl) | 2 (Carbonyl + Ether O) | Additional interaction point for solvent/protein. |

| LogP (Approx) | 1.8 - 2.2 | 1.2 - 1.5 | Improved aqueous solubility. |

| Metabolic Risk | Benzylic oxidation | O-dealkylation | Different clearance pathways (CYP450 variants). |

| Rotational Freedom | High | Moderate (Restricted by O-lone pairs) | Entropy penalty upon binding is slightly lower. |

Synthetic Workflow Diagram

Caption: Decision tree for synthesizing 3-phenoxypropanamide derivatives. Route A is preferred for simple primary amides; Route B is required for complex secondary/tertiary amines.

Pharmacophore Integration (HDAC Inhibition Model)

Caption: Structural role of the 3-phenoxypropanamide scaffold within the "Cap-Linker-ZBG" pharmacophore model for Histone Deacetylase (HDAC) inhibitors.

References

-

Zhang, Y., et al. (2011). Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. Cancer Biology & Therapy. Retrieved from [Link]

-

El-Mekabaty, A., et al. (2023).[1] Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. MDPI Molecules. Retrieved from [Link]

-

Lungerich, B., et al. (2025).[2][3] Structure−Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Dossier: N-(2,4-dimethylphenyl)-3-phenoxypropanamide

Scaffold Analysis & Pharmacological Profiling

Executive Summary & Chemical Identity

This guide provides a comprehensive technical analysis of N-(2,4-dimethylphenyl)-3-phenoxypropanamide , a small molecule scaffold structurally homologous to Class Ib anti-arrhythmics and local anesthetics.[1] Characterized by a lipophilic phenoxy-ether tail and a steric-hindered xylidine headgroup, this compound represents a classic "linked pharmacophore" relevant to Voltage-Gated Sodium Channel (Nav) inhibition and agrochemical fungicide development.[1]

1.1 Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Name | 3-Phenoxy-2',4'-dimethylpropionanilide |

| Molecular Formula | C₁₇H₁₉NO₂ |

| Molecular Weight | 269.34 g/mol |

| Exact Mass | 269.1416 |

| LogP (Predicted) | 3.8 – 4.2 (High Lipophilicity) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Ether Oxygen) |

1.2 SMILES String Specification

For integration into cheminformatics pipelines (RDKit, OEChem, Schrödinger), use the following canonical SMILES:

Canonical SMILES:

Structural Logic & Pharmacophore Analysis

The molecule is a tripartite structure designed to interact with transmembrane ion channels.[2] Its efficacy is governed by the specific arrangement of its three domains:

-

The Headgroup (2,4-Xylidine):

-

Function: Provides steric bulk and π-π stacking capability.[2][1] The 2,6-dimethyl substitution pattern is classic in local anesthetics (e.g., Lidocaine) to prevent amide hydrolysis; here, the 2,4-pattern offers slightly reduced steric protection but retains significant hydrophobic interaction potential.

-

Mechanism: Binds to the intracellular pore of Nav channels (Site 1).[2]

-

-

The Linker (Propanamide Chain):

-

The Tail (Phenoxy Ether):

Visualization: Pharmacophore Connectivity

Figure 1: Pharmacophore segmentation illustrating the tripartite structure and predicted biological interaction sites.[1]

Synthetic Protocol (Self-Validating)

To ensure high purity and yield, a Convergent Acyl Chloride Coupling strategy is recommended over direct condensation.[2] This pathway minimizes side reactions and simplifies purification.[2]

3.1 Reaction Scheme

Step 1: Activation of 3-phenoxypropanoic acid to the acid chloride.[2][1] Step 2: Nucleophilic acyl substitution with 2,4-dimethylaniline.[2][1]

3.2 Materials

-

Reagents: 3-phenoxypropanoic acid (1.0 eq), Thionyl Chloride (

, 1.5 eq), 2,4-dimethylaniline (1.0 eq), Triethylamine (

3.3 Step-by-Step Methodology

-

Acid Chloride Formation (In Situ):

-

Dissolve 3-phenoxypropanoic acid (16.6 g, 100 mmol) in dry DCM (100 mL).

-

Add

(10.9 mL, 150 mmol) dropwise at 0°C under -

Reflux for 2 hours until gas evolution (

, -

Validation Point: Aliquot taken for TLC (MeOH quench) should show disappearance of acid spot.[2][1]

-

Concentrate in vacuo to remove excess

, then redissolve in fresh DCM (50 mL).

-

-

Amide Coupling:

-

In a separate flask, dissolve 2,4-dimethylaniline (12.1 g, 100 mmol) and

(16.7 mL, 120 mmol) in DCM (100 mL). -

Add the acid chloride solution (from Step 1) dropwise over 30 minutes. Exothermic reaction - maintain T < 10°C.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Workup & Purification:

-

Quench: Add water (100 mL) to dissolve triethylammonium chloride salts.

-

Extraction: Separate organic layer; wash sequentially with 1M HCl (remove unreacted aniline), Sat.

(remove unreacted acid), and Brine. -

Drying: Dry over anhydrous

, filter, and rotovap.[2] -

Crystallization: Recrystallize crude solid from EtOH/Water (80:20).[2][1]

-

3.4 Synthesis Workflow Diagram

Figure 2: Convergent synthesis pathway utilizing acid chloride activation for high-yield amide bond formation.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed. These values are derived from fragment-based prediction and standard amide shifts.[2][1]

| Technique | Signal | Assignment | Causality |

| ¹H NMR (CDCl₃) | δ 7.80 (s, 1H) | Amide -NH | Broad singlet, deshielded by carbonyl.[1] |

| δ 7.60 (d, 1H) | Ar-H (Xylidine C6) | Ortho to amide, deshielded.[1] | |

| δ 4.35 (t, 2H) | -O-CH₂- | Deshielded by oxygen electronegativity.[1] | |

| δ 2.85 (t, 2H) | -CH₂-CO- | Alpha to carbonyl.[1] | |

| δ 2.25, 2.21 (s, 6H) | Ar-CH₃ | Distinct singlets for 2-Me and 4-Me.[1] | |

| IR Spectroscopy | 3280 cm⁻¹ | N-H Stretch | Secondary amide. |

| 1660 cm⁻¹ | C=O[2][1] Stretch | Amide I band. | |

| 1240 cm⁻¹ | C-O-C Stretch | Aryl alkyl ether (strong).[2][1] | |

| Mass Spec (ESI) | 270.15 [M+H]⁺ | Molecular Ion | Protonated parent peak.[2][1] |

Biological Context & Applications

5.1 Nav Channel Modulation

This molecule belongs to the Type I Anti-arrhythmic / Local Anesthetic pharmacophore class.[2] The 2,4-dimethylphenyl moiety mimics the steric headgroup of Lidocaine and Mexiletine.[2]

-

Mechanism: State-dependent block of Voltage-Gated Sodium Channels (Nav1.7, Nav1.8).[2][1] The drug likely enters the pore in the open state and stabilizes the inactivated state.[2]

-

SAR Insight: The phenoxypropyl tail adds significant lipophilicity (

) compared to Lidocaine (

5.2 Agrochemical Utility

Structurally, this compound resembles carboxamide fungicides .[2] The combination of a xylidine group and a phenoxy ether is often found in oomycete inhibitors.[2]

References

-

Lipophilicity and Local Anesthetic Activity: Courtney, K. R., & Strichartz, G. R. (1987).[2] Structural elements which determine local anesthetic activity.[2][1] Handbook of Experimental Pharmacology, 81, 53-94.[2] Link[1]

-

Amide Synthesis Protocols: Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

-

Xylidine Pharmacophore Analysis: Remington's Pharmaceutical Sciences.[2][1] Local Anesthetics: Structure-Activity Relationships.[2][1] Link

Disclaimer: This document is for research purposes only. The synthesis and testing of bioactive molecules should only be conducted by qualified personnel in appropriate laboratory settings.

Sources

- 1. (2S)-2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]-2-(4-methoxyphenyl)-N-(3-phenoxyphenyl)propanamide | C31H33N3O7S | CID 44344575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-formylphenoxy)-N-(3-methylphenyl)propanamide | C17H17NO3 | CID 24390740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Literature review of N-substituted phenoxypropanamide bioactivity

An In-depth Technical Guide to N-Substituted Phenoxypropanamide Bioactivity[1]

Executive Summary

The N-substituted phenoxypropanamide scaffold represents a pivotal chemical architecture in the development of bioactive small molecules, bridging the gap between high-efficacy agrochemicals and emerging pharmaceutical candidates. While historically dominated by the aryloxyphenoxypropionate ("fop") class of herbicides—typically esters—the amide derivatives (e.g., Metamifop) offer distinct metabolic stability and target specificity profiles.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, detailing its primary mechanism as an Acetyl-CoA Carboxylase (ACCase) inhibitor in agriculture and its secondary potential as a COX-2 inhibitor/cytotoxic agent in drug discovery.

Chemical Architecture & Synthesis

The Core Scaffold

The scaffold consists of a phenoxy ring linked to a propanamide moiety via an ether bond at the alpha-carbon.

-

Chirality: The C2 position of the propanamide chain is chiral. Bioactivity is often stereospecific; for ACCase inhibition, the (R)-enantiomer is the active conformer, mimicking the substrate stereochemistry.

-

N-Substitution: The amide nitrogen allows for diverse functionalization (alkyl, aryl, heteroaryl), which dictates lipophilicity (LogP) and binding pocket affinity.

Synthetic Pathway

The synthesis typically proceeds via a nucleophilic substitution followed by amidation. The "Chiral Pool" approach using (R)-2-chloropropionic acid is preferred to secure the bioactive configuration.

Protocol: Synthesis of N-Substituted 2-Phenoxypropanamide

-

Etherification: React a substituted phenol with (S)-ethyl 2-chloropropionate (inversion of configuration occurs to give (R)-ester) using K₂CO₃ in DMF.

-

Hydrolysis: Convert the ester to (R)-2-phenoxypropionic acid using LiOH/THF.

-

Amidation: Activate the acid (using SOCl₂ or EDC/HOBt) and couple with the target amine (e.g., 2-fluoroaniline for Metamifop analogs).

Visualization: Synthetic Workflow

Caption: Stereoselective synthesis pathway from substituted phenols to N-substituted phenoxypropanamides.

Agrochemical Bioactivity: The Metamifop Paradigm

The most validated application of this scaffold is in herbicide chemistry. Metamifop (N-(2-fluorophenyl)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]-N-methylpropanamide) serves as the model compound.[2][3]

Mechanism of Action: ACCase Inhibition

These compounds target the Carboxyltransferase (CT) domain of the plastidic Acetyl-CoA Carboxylase enzyme in grasses (monocots).[4]

-

Binding Mode: The phenoxypropanamide moiety occupies the active site, preventing the transfer of the carboxyl group from biotin to Acetyl-CoA.

-

Selectivity: Dicotyledonous crops (soybean, cotton) possess a eukaryotic-type ACCase in their plastids which is insensitive to this scaffold, providing inherent crop safety.

Structure-Activity Relationship (SAR) - Herbicidal

| Structural Region | Modification | Effect on Activity |

| Phenoxy Ring (4-pos) | Heterocycle (Benzoxazole/Quinoxaline) | Critical. Large lipophilic heterocycles enhance binding to the CT domain hydrophobic pocket. |

| Chiral Center (C2) | (R)-Configuration | Essential. The (S)-isomer is virtually inactive (100x less potent). |

| Amide Nitrogen | N-Methyl, N-Aryl (e.g., 2-Fluorophenyl) | High. The N-aryl group provides pi-stacking interactions. The 2-fluoro group protects against metabolic ring hydroxylation. |

| Amide Nitrogen | N-H (Primary Amide) | Low. Reduced lipophilicity limits leaf cuticle penetration. |

Visualization: ACCase Inhibition Logic

Caption: Mechanism of action for phenoxypropanamide herbicides leading to plant death via lipid starvation.

Pharmaceutical Bioactivity: Emerging Frontiers

While less commercialized than herbicides, the scaffold exhibits "drug-like" properties (Lipinski compliance) suitable for pharmaceutical repurposing.

Anti-Inflammatory (COX-2 Inhibition)

Research indicates that N-substituted phenoxypropanamides can act as non-steroidal anti-inflammatory drugs (NSAIDs).

-

Mechanism: Similar to profens (e.g., Naproxen), the propanamide moiety mimics arachidonic acid. The amide modification (vs. the acid) significantly reduces gastric toxicity (ulceration) by eliminating direct acidic irritation of the mucosa.

-

Key Insight: Derivatives with electron-withdrawing groups (Cl, NO₂) on the phenoxy ring show enhanced selectivity for COX-2 over COX-1.

Anticancer Potential[2][3][8][11]

-

Target: Histone Deacetylase (HDAC) and direct cytotoxicity against breast cancer lines (MCF-7).

-

Observation: N-(1-phenylethyl) derivatives (structurally similar to Metamifop but simplified) induce apoptosis. The lipophilicity of the N-substituent correlates with cell membrane permeability and potency.

Experimental Protocols

Protocol A: Root Growth Inhibition Assay (Herbicidal)

-

Objective: Quantify bioactivity against monocot weeds (e.g., Echinochloa crus-galli).

-

Method:

-

Prepare agar plates containing the test compound at serial dilutions (0.1, 1, 10, 100 µM).

-

Germinate seeds (pre-soaked 24h) on the agar surface.

-

Incubate at 25°C with a 16h/8h light/dark cycle.

-

Measurement: After 7 days, measure root length relative to DMSO control.

-

Calculation: Calculate IC₅₀ using non-linear regression.

-

Protocol B: In Vitro COX-2 Inhibition Assay (Pharmaceutical)

-

Objective: Determine anti-inflammatory selectivity.

-

Method:

-

Use a commercial COX Fluorescent Inhibitor Screening Kit.

-

Incubate Ovine COX-1 and Human Recombinant COX-2 with the test compound (10 µM) for 10 mins.

-

Add Arachidonic Acid (substrate) and 10-acetyl-3,7-dihydroxyphenoxazine (fluorometric probe).

-

Readout: Measure fluorescence (Ex 535nm / Em 587nm). Reduced fluorescence indicates inhibition.

-

References

-

Kim, J., et al. (2010). Photodegradation pathways and mechanisms of the herbicide metamifop in a water/acetonitrile solution. Journal of Agricultural and Food Chemistry. Link

-

Alam, M. J., et al. (2016).[5] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.[6][7] Link

-

Luo, J., et al. (2025).[4] Mechanism of metamifop inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in Echinochloa crus-galli. Scientific Reports. Link

-

University of Hertfordshire. (2025). Metamifop (Ref: DBH-129) - PPDB: Pesticide Properties DataBase. Link

-

BenchChem. (2025).[8] Technical Support Center: Industrial Scale-up of 2-(4-Hydroxyphenoxy)propanamide Synthesis. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metamifop (Ref: DBH-129) [sitem.herts.ac.uk]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Amide coupling conditions for 3-phenoxypropanoic acid and 2,4-dimethylaniline

Technical Application Note: High-Efficiency Amide Synthesis of N-(2,4-dimethylphenyl)-3-phenoxypropanamide

Executive Summary

This application note details the optimized synthetic protocols for the amide coupling of 3-phenoxypropanoic acid and 2,4-dimethylaniline .

The primary challenge in this synthesis is the reduced nucleophilicity of the aniline combined with the steric hindrance introduced by the ortho-methyl group at the C2 position of the amine. Standard carbodiimide methods (EDC/NHS) often suffer from slow kinetics and incomplete conversion for such substrates.

We present two validated protocols:

-

Method A (T3P® Coupling): The preferred method for discovery and medicinal chemistry (milligram to gram scale). It offers mild conditions, high tolerance for functional groups, and a simplified workup.[1][2]

-

Method B (Acyl Chloride Activation): The preferred method for process scale-up (>100g), utilizing thionyl chloride to generate the highly reactive acid chloride intermediate.

Retrosynthetic Analysis & Mechanistic Insight

The target molecule, This compound , is constructed via an acylation of the aniline nitrogen.

-

Acid Component: 3-Phenoxypropanoic acid (

).[3] The -

Amine Component: 2,4-Dimethylaniline.[4] The nitrogen lone pair is delocalized into the aromatic ring, reducing nucleophilicity. Furthermore, the ortho-methyl group creates a steric barrier, necessitating a highly activated electrophile (Acid Chloride or Mixed Anhydride) rather than a standard active ester.

Reaction Logic Diagram

Figure 1: Strategic decision tree for activation pathways based on scale and purity requirements.

Method A: T3P-Mediated Coupling (Recommended)

Propylphosphonic anhydride (T3P) is a cyclic phosphonic anhydride. It acts as a coupling agent by forming a mixed anhydride with the carboxylic acid.

-

Why this works: The byproduct is water-soluble (alkyl phosphonic acid salts), eliminating the need for chromatography in many cases. It is highly effective for anilines where EDC fails.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][5][6][7][8][9][10][11] | Role |

| 3-Phenoxypropanoic acid | 166.17 | 1.0 | Substrate |

| 2,4-Dimethylaniline | 121.18 | 1.1 | Substrate |

| T3P (50% w/w in EtOAc) | 318.19 | 1.5 - 2.0 | Coupling Agent |

| Pyridine (or DIPEA) | 79.10 | 3.0 | Base |

| Ethyl Acetate (EtOAc) | - | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenoxypropanoic acid (1.0 equiv) and 2,4-dimethylaniline (1.1 equiv) in dry Ethyl Acetate (concentration ~0.2 M).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add Pyridine (3.0 equiv) dropwise. Note: Pyridine acts as both a base and an acylation catalyst.

-

Activation: Add T3P solution (1.5 equiv) dropwise over 5-10 minutes.

-

Observation: The reaction is slightly exothermic; maintain temperature <5°C during addition.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

-

Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS. If conversion is <90% after 4 hours, heat to 50°C for 1 hour.

-

-

Workup (The "Self-Validating" Step):

-

Dilute reaction mixture with additional EtOAc.

-

Wash 1 (Acidic): Wash with 1M HCl (2x). Purpose: Removes excess pyridine and unreacted aniline (protonates them into water phase).

-

Wash 2 (Basic): Wash with Saturated

(2x). Purpose: Removes unreacted 3-phenoxypropanoic acid (deprotonates into water phase). -

Wash 3 (Neutral): Wash with Brine (1x).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Result: The product usually precipitates as a white/off-white solid. Recrystallize from EtOH/Water if necessary.

Method B: Acid Chloride Activation (Scale-Up)

For reactions exceeding 100g, T3P can be cost-prohibitive. The acid chloride route is robust but requires strict moisture control.

Reagents & Materials

| Reagent | Equiv.[8][9][11][12][13] | Role |

| 3-Phenoxypropanoic acid | 1.0 | Substrate |

| Thionyl Chloride ( | 3.0 | Chlorinating Agent |

| DMF | 0.05 (Cat.) | Catalyst |

| 2,4-Dimethylaniline | 1.05 | Substrate |

| Triethylamine ( | 1.5 | Acid Scavenger |

| DCM | Solvent | Solvent |

Step-by-Step Protocol

-

Activation: In a flask fitted with a reflux condenser and drying tube (

), dissolve 3-phenoxypropanoic acid in dry DCM (or Toluene). -

Chlorination: Add DMF (catalytic drops) followed by slow addition of Thionyl Chloride .

-

Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2 hours.

-

Endpoint: Cessation of gas evolution (

).

-

-

Evaporation: Concentrate the mixture to dryness in vacuo to remove excess

. Co-evaporate with toluene once to ensure complete removal. Result: Crude 3-phenoxypropanoyl chloride (yellow oil). -

Coupling: Redissolve the acid chloride in dry DCM.

-

Addition: In a separate flask, mix 2,4-dimethylaniline (1.05 equiv) and Triethylamine (1.5 equiv) in dry DCM at 0°C.

-

Combine: Add the acid chloride solution dropwise to the amine solution.

-

Workup: After 1 hour, wash with water, 1M HCl, and

as described in Method A.

Analytical Validation

Upon isolation, the compound should be verified using NMR and LC-MS.

Expected Data:

-

Physical State: White crystalline solid.[5]

-

MS (ESI+): Calculated MW = 269.34. Expect

. -

1H-NMR (CDCl3, 400 MHz) Prediction:

- 8.5-9.0 (bs, 1H, NH amide)

- 7.6 (d, 1H, Ar-H on dimethyl ring, ortho to N)

- 7.2-7.3 (m, 2H, Phenoxy Ar-H)

- 6.9-7.0 (m, 3H, Phenoxy Ar-H)

-

4.35 (t, 2H,

-

2.85 (t, 2H,

-

2.25 (s, 3H,

-

2.20 (s, 3H,

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Steric hindrance of aniline. | Switch from Pyridine to stronger base (DIPEA) or heat T3P reaction to 60°C. |

| Unreacted Aniline | Slow kinetics. | Ensure excess T3P (2.0 equiv). Extend reaction time to 12h. |

| Impurity: Phenol | Ether cleavage (Rare). | Avoid strong Lewis acids. Ensure T3P reaction temp does not exceed 80°C. |

| Sticky Oil Product | Trapped solvent/impurities.[9] | Triturate with cold diethyl ether or pentane to induce crystallization. |

Workup Flowchart

Figure 2: Purification logic for removing unreacted starting materials without chromatography.

References

-

Propylphosphonic Anhydride (T3P)

-

Amide Coupling with Hindered Anilines

- Title: Synthesis of Hindered Anilines: Three-Component Coupling...

- Source: National Institutes of Health (PubMed/PMC).

-

URL:[Link]

-

General Amide Synthesis Reviews

-

Properties of 3-Phenoxypropanoic Acid

Sources

- 1. scribd.com [scribd.com]

- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 3. 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101870656A - Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(2,4-Dimethylphenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Phenoxypropionic acid CAS#: 7170-38-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 13. Amide synthesis by acylation [organic-chemistry.org]

- 14. chemrxiv.org [chemrxiv.org]

Preparation of N-(2,4-dimethylphenyl)-3-phenoxypropanamide for biological assays

Introduction & Scope

This Application Note provides a definitive protocol for the synthesis, purification, and formulation of N-(2,4-dimethylphenyl)-3-phenoxypropanamide (referred to herein as Compound X7 ).

While amide coupling is a routine organic transformation, preparing compounds for biological assays requires a higher standard of purity than typical chemical characterization. Trace impurities—specifically residual coupling reagents, heavy metals, or acidic byproducts—can manifest as false positives (pan-assay interference) or cellular toxicity.

Compound X7 represents a lipophilic scaffold often found in TRP channel modulators and antimicrobial screening libraries. This guide addresses the specific challenges of this molecule:

-

Steric Hindrance: The ortho-methyl group on the 2,4-dimethylaniline moiety reduces nucleophilicity, requiring an activated acylating agent.

-

Solubility: The molecule is highly lipophilic (cLogP ~3.8–4.2), necessitating precise DMSO formulation to prevent precipitation in aqueous media.

Chemical Retrosynthesis & Strategy

To ensure maximum purity for biological use, we utilize the Acyl Chloride Activation Method via Oxalyl Chloride.

-

Why not HATU/EDC? Urea byproducts from carbodiimide couplings are notoriously difficult to remove completely from lipophilic amides without rigorous chromatography.

-

Why not Thionyl Chloride? Thionyl chloride requires heating, which risks chlorinating the electron-rich phenoxy ring. Oxalyl chloride activates the acid at room temperature (or

) under mild catalytic conditions.

Figure 1: Retrosynthetic logic prioritizing the mild activation of the carboxylic acid to overcome the steric hindrance of the aniline.

Experimental Protocol: Synthesis

Safety Warning: Oxalyl chloride is toxic and corrosive. Perform all steps in a fume hood.

Materials

| Reagent | Equiv. | MW ( g/mol ) | Role |

| 3-Phenoxypropanoic acid | 1.0 | 166.17 | Starting Material (Acid) |

| 2,4-Dimethylaniline | 1.1 | 121.18 | Starting Material (Amine) |

| Oxalyl Chloride | 1.2 | 126.93 | Activator |

| DMF (Anhydrous) | Cat. | 73.09 | Catalyst |

| Triethylamine (TEA) | 2.5 | 101.19 | Base Scavenger |

| Dichloromethane (DCM) | - | - | Solvent |

Step-by-Step Procedure

-

Acid Activation (In Situ):

-

In a dry 100 mL Round Bottom Flask (RBF) equipped with a stir bar and nitrogen balloon, dissolve 3-phenoxypropanoic acid (1.66 g, 10 mmol) in anhydrous DCM (20 mL).

-

Add 1 drop of anhydrous DMF (catalyst).

-

Cool to

in an ice bath. -

Add Oxalyl Chloride (1.05 mL, 12 mmol) dropwise over 10 minutes. Caution: Gas evolution (CO, CO2, HCl).

-

Allow to stir at

for 30 mins, then warm to Room Temperature (RT) for 1 hour. The solution should turn clear yellow.

-

-

Coupling:

-

Cool the reaction mixture back to

. -

Add Triethylamine (3.5 mL, 25 mmol) slowly. White smoke (ammonium salts) will form.

-

Immediately add 2,4-Dimethylaniline (1.36 mL, 11 mmol) dropwise.

-

Remove ice bath and stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

-

Workup (Crucial for Bio-Purity):

-

Dilute with DCM (50 mL).

-

Wash 1: 1M HCl (

mL) – Removes unreacted aniline (cytotoxic). -

Wash 2: Saturated NaHCO3 (

mL) – Removes unreacted acid. -

Wash 3: Brine (

mL). -

Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallization (Preferred): Dissolve crude solid in minimum hot Ethanol (

). Add water dropwise until turbidity persists. Cool to -

Flash Chromatography (Alternative): Silica gel, eluting with 0-20% EtOAc in Hexanes.

-

Quality Control (QC) & Characterization

Before biological application, the compound must meet these specifications.

| Parameter | Specification | Method | Reason |

| Purity | >98% | HPLC (254 nm) | Prevent off-target effects. |

| Identity | Consistent | 1H NMR (DMSO-d6) | Confirm structure. |

| Residual Solvent | <0.5% | 1H NMR | DMSO/Ethanol can be toxic to cells. |

| Appearance | White/Off-white solid | Visual | Color implies oxidation/impurities. |

Expected 1H NMR Shifts (DMSO-d6, 400 MHz):

- 9.30 (s, 1H, NH amide)

- 7.0–7.4 (m, aromatic protons)

- 4.25 (t, 2H, O-CH2 )

- 2.75 (t, 2H, CH2-CO )

- 2.25 (s, 3H, Ar-CH3 )

- 2.15 (s, 3H, Ar-CH3 )

Biological Assay Preparation (DMSO Stock)

This is the most critical step for the end-user. Lipophilic amides like Compound X7 often precipitate when added to cell culture media, causing "noise" in absorbance/fluorescence assays.

Solubility Profile

-

Water: Insoluble (< 1 µM).

-

DMSO: Soluble (> 50 mM).

-

Ethanol: Soluble (> 20 mM).

Protocol: 10 mM Stock Preparation

-

Weigh exactly 2.69 mg of Compound X7.

-

Add 1.0 mL of sterile, cell-culture grade DMSO (Sigma Hybridoma grade or equivalent).

-

Vortex for 30 seconds. Sonicate for 5 minutes to ensure complete dissolution.

-

Storage: Aliquot into 50 µL vials. Store at

. Avoid repeated freeze-thaw cycles.

Protocol: Serial Dilution for Assays (The "Intermediate Plate" Method)